
2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol
概要
説明
Synthesis Analysis
The synthesis of related pyrrolidine derivatives, such as N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, involves stereoselective aldol reactions, showcasing the complexity of synthesizing such compounds. Differences in stereoselectivity are influenced by temperature, solvent, and the presence of chelating agents, demonstrating the nuanced conditions required for the synthesis of pyrrolidine derivatives (Hedenström, Andersson, & Hjalmarsson, 2000).
Molecular Structure Analysis
Studies on similar compounds have provided insights into the importance of intramolecular hydrogen bonding in defining the conformational properties of pyrrolidine derivatives. For example, intramolecular OH⋯N hydrogen bonding plays a critical role in the structural stability of thiadiazol-pyrrolidin-2-ol bearing species (Laurella & Erben, 2016).
Chemical Reactions and Properties
The chemical reactions of pyrrolidine derivatives often involve complex mechanisms, as demonstrated by the synthesis of pyrrolidine-based compounds with antimicrobial properties. These compounds undergo a range of reactions including cyclization and condensation, highlighting the chemical versatility of pyrrolidine derivatives (Kaya, Emdi, & Saçak, 2009).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives can vary widely depending on their specific structure and substituents. For instance, the solubility, melting point, and crystalline form of these compounds can be influenced by minor changes in their molecular structure, as seen in the synthesis and characterization of various pyrrolidine-based molecules (Massard, Rogez, & Braunstein, 2014).
Chemical Properties Analysis
The chemical properties of "2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol" and related compounds are characterized by their reactivity in various chemical environments. Their ability to participate in a range of reactions, including those involving electrophiles and nucleophiles, showcases the chemical diversity and potential utility of pyrrolidine derivatives in synthetic chemistry (Balfour et al., 2017).
科学的研究の応用
-
Pharmacology
- Application : The compound has been used in pharmacological research .
- Results : The compound demonstrated antidepressant-like efficacy in a mouse forced swim test, attenuated the behavioral effects of stress in a mouse social defeat stress assay, and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference .
-
Organic Synthesis
-
Chemical Synthesis
-
Pharmacological Research
特性
IUPAC Name |
2-methyl-2-pyrrolidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,7-10)9-5-3-4-6-9/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXIXDFFYWZZNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624632 | |
| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | |
CAS RN |
101258-96-2 | |
| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


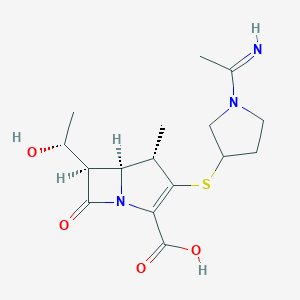
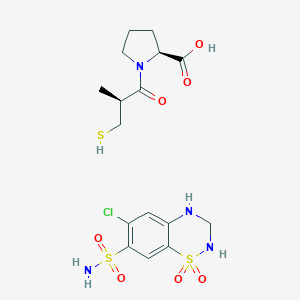
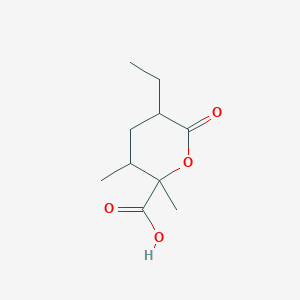
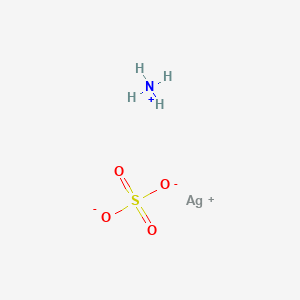
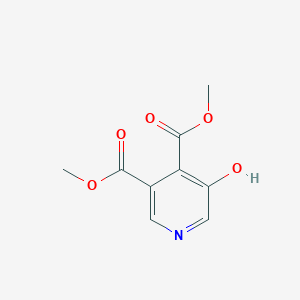
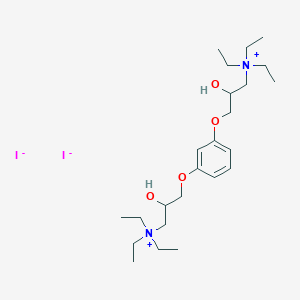
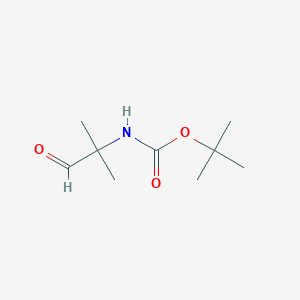
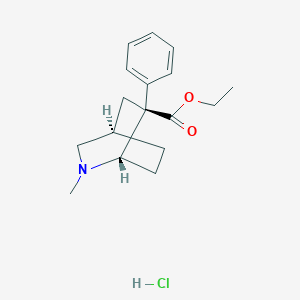
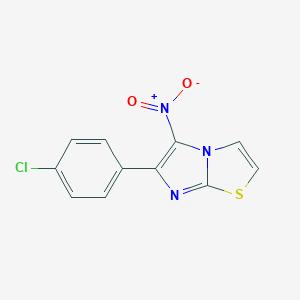
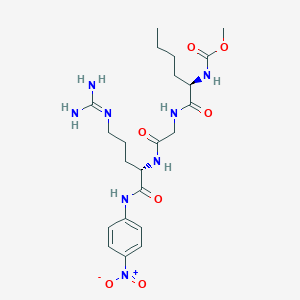
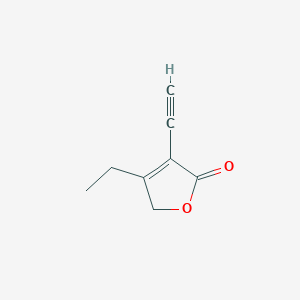
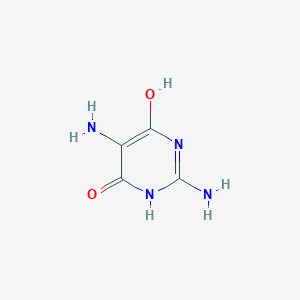
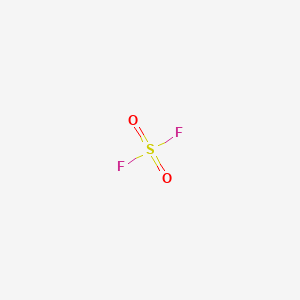
![Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride](/img/structure/B34956.png)